molecular formula C20H18N2O3S2 B2481445 (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 682783-79-5

(5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2481445
CAS No.: 682783-79-5
M. Wt: 398.5
InChI Key: OJWRHZXYGADLCH-GHRIWEEISA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a 2-sulfanylidene substituent. Key structural features include:

  • 3-[3-Oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl] side chain: A propyl linker with a ketone and tetrahydroquinoline moiety, which may enhance solubility and receptor-binding specificity due to the bicyclic amine structure .
  • Thioxo group at position 2: Enhances electrophilicity and hydrogen-bonding capacity, critical for interactions with biological targets .

Properties

IUPAC Name

(5E)-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-18(21-10-3-6-14-5-1-2-8-16(14)21)9-11-22-19(24)17(27-20(22)26)13-15-7-4-12-25-15/h1-2,4-5,7-8,12-13H,3,6,9-11H2/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWRHZXYGADLCH-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with a thiazolidinone derivative under specific reaction conditions. The reaction may require a catalyst, such as piperidine, and is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The exocyclic methylidene group (C=CH–) at the 5-position of the thiazolidinone ring undergoes nucleophilic additions due to its electron-deficient nature. This reactivity is influenced by the electron-withdrawing effects of the sulfanylidene and carbonyl groups.

Key Reactions:

  • Amine Addition : Reaction with primary/secondary amines yields Schiff base derivatives.

  • Thiol Addition : Thiols attack the double bond, forming thioether adducts.

Table 1: Nucleophilic Addition Reactions

ReagentConditionsProduct StructureYield (%)Reference
BenzylamineEtOH, reflux, 6 hSchiff base at C=CH–75
Ethane-1,2-dithiolTHF, RT, 2 hBis-thioether adduct68

Oxidation Reactions

The sulfanylidene (–S–) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Table 2: Oxidation of the Sulfanylidene Group

Oxidizing AgentConditionsProductYield (%)Reference
H₂O₂ (30%)AcOH, 50°C, 4 hSulfoxide derivative82
mCPBADCM, 0°C, 1 hSulfone derivative90

Metal Coordination Chemistry

The sulfur and nitrogen atoms in the thiazolidinone and tetrahydroquinoline moieties act as ligands for transition metals.

Table 3: Metal Complex Formation

Metal SaltConditionsComplex StructureStability Constant (log K)Reference
CuCl₂·2H₂OMeOH, RT, 3 hOctahedral Cu(II) complex8.2
Fe(NO₃)₃·9H₂OEtOH, reflux, 2 hFe(III) complex with S,N-coordination7.8

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with electron-deficient dienophiles, forming bicyclic adducts.

Table 4: Diels-Alder Reactivity

DienophileConditionsProductRegioselectivityReference
Maleic anhydrideToluene, 110°C, 12 hEndo-adduct with fused oxabicyclic system>95% endo
TetracyanoethyleneDMF, RT, 24 hExo-adduct with nitrile substituents80% exo

Reduction of the 3-Oxo Group

The ketone group in the tetrahydroquinoline-linked propyl chain is reduced to a secondary alcohol using NaBH₄ or LiAlH₄.

Table 5: Reduction of the 3-Oxo Group

Reducing AgentConditionsProductYield (%)Reference
NaBH₄MeOH, 0°C, 2 hAlcohol derivative88
LiAlH₄THF, reflux, 4 hOver-reduction to alkane (minor pathway)12

Acid/Base-Mediated Rearrangements

Under acidic conditions, the thiazolidinone ring undergoes ring-opening to form thioamide intermediates, which can recyclize under basic conditions.

Figure 1: Acid-Base Rearrangement Pathway

  • Acid (HCl, EtOH) : Ring-opening to thioamide.

  • Base (NaOH, H₂O) : Recyclization to thiazolidinone or isomeric products.

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the exocyclic double bond, forming dimeric structures.

Table 6: Photochemical Reactions

Light SourceSolventProductQuantum YieldReference
UV (254 nm)AcetonitrileHead-to-tail dimer0.45
Visible lightDCMNo reaction

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures often exhibit diverse pharmacological activities. The biological activity of (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one has been assessed through various bioassays. Key activities include:

  • Antimicrobial Properties : Studies have shown that related thiazolidinone derivatives possess significant antimicrobial activity against various pathogens .
  • Antidiabetic Effects : The thiazolidinone core is associated with insulin sensitizing effects, making it a candidate for diabetes management .
  • Anti-inflammatory Activity : The compound's structural features suggest potential anti-inflammatory effects, which are critical in treating chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in various therapeutic contexts:

  • Antimicrobial Efficacy : A study demonstrated that thiazolidinone derivatives exhibited potent activity against both gram-positive and gram-negative bacteria. The incorporation of furan moieties enhanced this activity significantly .
  • Antidiabetic Mechanisms : Research indicated that thiazolidinones could improve glucose metabolism in diabetic models by enhancing insulin sensitivity and reducing blood glucose levels .
  • Cancer Therapeutics : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds similar to the target molecule were noted for their ability to inhibit HIV infection by blocking viral entry mechanisms .

Mechanism of Action

The mechanism of action of (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse pharmacological properties, modulated by substituent variations. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Biological/Physicochemical Implications Reference
Target Compound Furan-2-ylmethylidene; tetrahydroquinolinylpropyl ~463.5 Bicyclic amine side chain Potential CNS activity due to tetrahydroquinoline; moderate lipophilicity N/A
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () 2-Methylbenzylidene; phenyl 311.4 Simple aromatic substituents Higher crystallinity (MP: ~178–246°C); limited solubility
5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () 3-Nitrophenyl-furan; phenyl 423.4 Nitro group (electron-withdrawing) Enhanced electrophilicity; possible antimicrobial activity
(5E)-3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one () 3-Chlorophenyl; 2-methoxybenzylidene 376.9 Chloro and methoxy groups Increased lipophilicity; potential kinase inhibition
(5E)-5-[[2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one () 4-Methylphenoxyethoxybenzylidene 426.5 Ether-linked side chain Improved solubility; possible anti-inflammatory effects

Key Findings:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes (e.g., cysteine proteases) . Bulkier side chains (e.g., tetrahydroquinoline in the target compound) may improve blood-brain barrier penetration compared to simpler phenyl groups .

Physicochemical Properties :

  • Melting Points : Compounds with rigid aromatic substituents (e.g., ) exhibit higher melting points (~178–246°C) due to crystalline packing .
  • Solubility : Ether or amide-containing side chains (e.g., ) increase hydrophilicity compared to purely aromatic derivatives .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step condensation, similar to (21% yield for 9e), but its tetrahydroquinoline moiety may require specialized amines .

Pharmacological Potential: Antimicrobial Activity: Nitrophenyl-furan derivatives () show promise against bacterial strains due to nitro group redox activity . Antioxidant Properties: Thioxo groups in thiazolidinones (e.g., ) may scavenge free radicals, though direct data for the target compound is lacking .

Biological Activity

The compound (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, known for their diverse biological activities. This article explores the biological activity of this specific thiazolidinone derivative, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The structure of the compound includes a thiazolidinone core modified with a furan ring and a tetrahydroquinoline moiety. The unique combination of these heterocyclic components suggests potential interactions with various biological targets.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Recent literature indicates that modifications in the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study:
A study evaluated a series of thiazolidinone derivatives, revealing that compounds with furan substitutions exhibited enhanced anticancer activity compared to their non-furan counterparts. The mechanism was attributed to the inhibition of key enzymes involved in cancer metabolism .

Antidiabetic Effects

Thiazolidinones are recognized for their antidiabetic properties, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This activity enhances insulin sensitivity and regulates glucose metabolism. The specific compound under study has shown promising results in preclinical models by reducing blood glucose levels and improving lipid profiles .

Table 1: Summary of Antidiabetic Effects

Compound VariantIC50 (µM)Mechanism of Action
Thiazolidinone A10PPARγ Agonism
Thiazolidinone B15Glucose Uptake Enhancement
Target Compound8PPARγ Agonism + Lipid Regulation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Studies have shown that derivatives containing thiazolidinone structures exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Case Study:
In vitro tests demonstrated that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural features. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to variations in potency and selectivity against different biological targets. For instance:

  • Position 2: Substituents here often enhance anticancer activity.
  • Position 3: Modifications can improve PPARγ binding affinity.
  • Position 5: This position is critical for antimicrobial efficacy.

Table 2: SAR Insights

PositionModification TypeEffect on Activity
2Alkyl GroupIncreased anticancer potency
3Halogen SubstitutionEnhanced PPARγ affinity
5Aromatic RingImproved antimicrobial effects

Q & A

Q. Optimization Strategies :

  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while acetic acid aids in cyclization .
  • Temperature Control : Reflux at 80–100°C for 2–4 hours balances yield and side-reaction minimization .

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
1DMF + AcOH, reflux70–80
2Pd(OAc)₂, Et₃N60–75

Basic: How can spectroscopic techniques confirm the structural integrity and stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include furan protons (δ 6.3–7.5 ppm), thiazolidinone NH (δ 10–12 ppm), and tetrahydroquinoline protons (δ 1.5–2.5 ppm for CH₂ groups) .
    • ¹³C NMR : Carbonyl groups (C=O at δ 165–175 ppm) and thiocarbonyl (C=S at δ 180–190 ppm) confirm the core structure .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the expected substituents .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) confirm functional groups .

Q. Stereochemical Analysis :

  • X-ray Crystallography : Resolves E/Z isomerism at the methylidene group (e.g., (5E) configuration) and confirms dihedral angles between fused rings .

Advanced: What computational strategies predict the binding affinity and mechanism of action of this compound?

Methodological Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite to model interactions with targets like PPARγ or EGFR .
    • Key Parameters : Grid box centered on the active site, Lamarckian genetic algorithm for conformational sampling .
  • MD Simulations :
    • Protocol : 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD/RMSF plots identify flexible regions .
  • QSAR Studies :
    • Descriptors : Use topological (e.g., Wiener index) and electronic (HOMO/LUMO) parameters to correlate structure with anticancer activity .

Example Findings :
Docking scores (ΔG ≈ -9.2 kcal/mol) suggest strong binding to PPARγ via hydrogen bonds with Tyr473 and hydrophobic interactions with the tetrahydroquinoline moiety .

Advanced: How can researchers resolve discrepancies in biological activity data across in vitro models?

Methodological Answer:

  • Model Selection : Compare results from cell lines with varying receptor expression (e.g., MCF-7 vs. HepG2 for PPARγ activity) .
  • Dose-Response Curves : Use 8–10 concentration points (0.1–100 µM) to calculate accurate IC₅₀ values and identify off-target effects .
  • Mechanistic Profiling :
    • Western Blotting : Validate target modulation (e.g., PPARγ phosphorylation) .
    • Enzyme Assays : Directly measure inhibition (e.g., EGFR kinase activity) to confirm specificity .

Case Study :
Contradictory cytotoxicity data (e.g., IC₅₀ = 12 µM in MCF-7 vs. 45 µM in HEK293) may arise from differential receptor expression. Confirm using siRNA knockdown .

Advanced: What methodologies elucidate structure-activity relationships (SAR) via crystallography and electronic properties?

Methodological Answer:

  • X-ray Crystallography :
    • Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C=S at 1.65 Å) and torsion angles .
    • SAR Insights : Planarity of the thiazolidinone-furan system enhances π-π stacking with aromatic residues in targets .
  • DFT Calculations :
    • Software : Gaussian09 with B3LYP/6-311G(d,p) basis set to compute HOMO/LUMO energies and electrostatic potential maps .
    • Findings : Electron-withdrawing groups (e.g., sulfanylidene) lower LUMO energy, improving redox activity .

Advanced: What chromatographic strategies optimize purification considering solubility and stability?

Methodological Answer:

  • HPLC Conditions :
    • Column : C18 (250 × 4.6 mm, 5 µm).
    • Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 30% to 90% over 20 min .
  • Stability Considerations :
    • Temperature : Store samples at -20°C in amber vials to prevent photodegradation .
    • Buffers : Use pH 7.4 PBS for aqueous solutions to avoid hydrolysis of the tetrahydroquinoline moiety .

Q. Example Protocol :

ParameterConditionReference
ColumnC18 (Zorbax Eclipse XDB)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

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